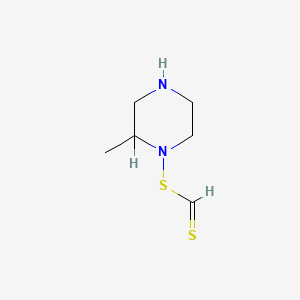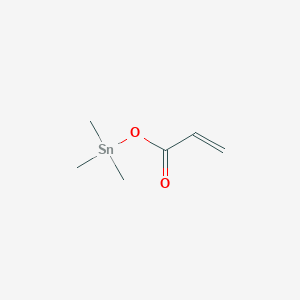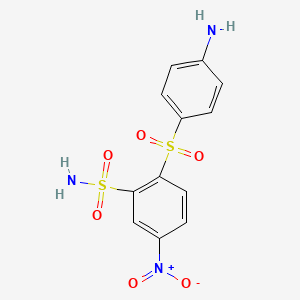
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features both an amino group and a nitro group attached to a benzene ring, which are linked through sulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 5-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yields .
Industrial Production Methods
Industrial production of sulfonamides often involves the use of chlorosulfonic acid and amines. The process is optimized to ensure high yields and purity of the final product. For large-scale production, continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various sulfonamide derivatives.
Scientific Research Applications
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The compound inhibits the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the production of nucleotides necessary for DNA replication, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzene-1-sulfonyl chloride: Used in the synthesis of various sulfonamides.
5-Nitrobenzenesulfonamide: Shares the nitro and sulfonamide functional groups.
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Uniqueness
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide is unique due to the presence of both amino and nitro groups, which provide distinct chemical reactivity and potential for diverse applications. Its dual sulfonyl groups also enhance its solubility and stability compared to simpler sulfonamides .
Properties
CAS No. |
24573-61-3 |
|---|---|
Molecular Formula |
C12H11N3O6S2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(4-aminophenyl)sulfonyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H11N3O6S2/c13-8-1-4-10(5-2-8)22(18,19)11-6-3-9(15(16)17)7-12(11)23(14,20)21/h1-7H,13H2,(H2,14,20,21) |
InChI Key |
IYOSGKDDXIAKNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


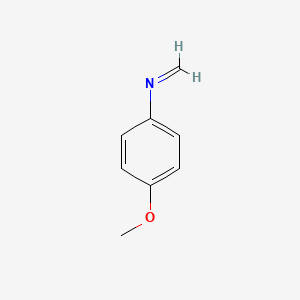


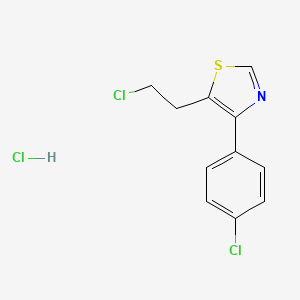
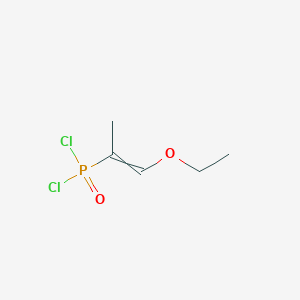

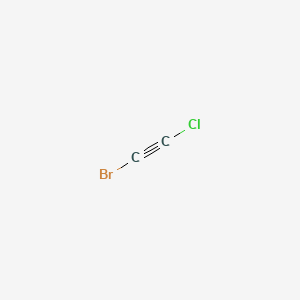
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)


![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)

